[5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid
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Overview
Description
[5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid: is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, and an acetic acid moiety
Mechanism of Action
Target of Action
The primary targets of [5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid are currently unknown . This compound is used in proteomics research , which suggests that it may interact with proteins or other biological molecules.
Mode of Action
It’s known that difluoromethylation processes involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound might interact with its targets through the formation of such bonds.
Biochemical Pathways
Difluoromethylation processes have been shown to involve the transfer of cf2h to c (sp2) sites, both in stoichiometric and catalytic mode . This suggests that the compound might affect pathways involving these sites.
Pharmacokinetics
The presence of the difluoromethyl group in the compound might influence its bioavailability, as fluorine atoms or fluoroalkyl groups are known to increase the metabolic stability, lipophilicity, and binding affinity of molecules .
Result of Action
The compound’s difluoromethylation processes suggest that it might cause changes in the structure and function of its targets .
Action Environment
The compound’s difluoromethylation processes suggest that factors affecting these processes, such as the presence of certain metal ions , might influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and acetic acid groups. One common method involves the reaction of a difluoromethylated precursor with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of inert solvents and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to methyl derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors .
Medicine: In medicine, this compound and its derivatives may have potential as therapeutic agents. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides. Its unique chemical properties can improve the efficacy and environmental profile of these products .
Comparison with Similar Compounds
[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid]: This compound shares a similar pyrazole ring structure but differs in the position of the carboxylic acid group.
[5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid]: This compound includes a fluorine atom at the 5-position, which can alter its chemical and biological properties.
Uniqueness: The unique combination of the difluoromethyl group and the acetic acid moiety in [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-[5-(difluoromethyl)-3-methylpyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-2-5(7(8)9)11(10-4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLVEURABDVIGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215354 |
Source
|
Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-86-8 |
Source
|
Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512809-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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